碳酸钴(II)水合物

描述

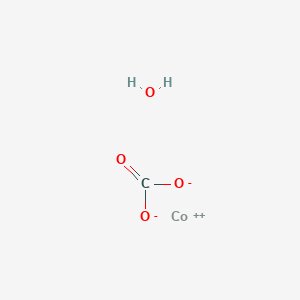

Cobalt(II) carbonate hydrate is a compound with the formula CoCO3·xH2O . It is a reddish paramagnetic solid that serves as an intermediate in the hydrometallurgical purification of cobalt from its ores . It is also used as an inorganic pigment and a precursor to catalysts .

Synthesis Analysis

Cobalt(II) carbonate hydrate can be prepared by combining solutions of cobaltous sulfate and sodium bicarbonate . The reaction is as follows: CoSO4 + 2 NaHCO3 → CoCO3 + Na2SO4 + H2O + CO2 . This reaction is used in the precipitation of cobalt from an extract of its roasted ores .Molecular Structure Analysis

Cobalt(II) carbonate adopts a structure like calcite, consisting of cobalt in an octahedral coordination geometry .Chemical Reactions Analysis

Like most transition metal carbonates, cobalt carbonate is insoluble in water, but is readily attacked by mineral acids . The reaction is as follows: CoCO3 + 2 HCl + 5 H2O → [Co(H2O)6]Cl2 + CO2 . It is used to prepare many coordination complexes . The reaction of cobalt(II) carbonate and acetylacetone in the presence of hydrogen peroxide gives tris(acetylacetonato)cobalt(III) .Physical And Chemical Properties Analysis

Cobalt(II) carbonate hydrate is a red-pink solid with a density of 4.13 g/mL at 25 °C . It is insoluble in water, but soluble in dilute acids . Its solubility product (Ksp) is 1.0·10−10 .科学研究应用

催化和聚合

碳酸钴(II)水合物在催化中发挥着重要作用,尤其是在涉及二氧化碳和环氧化物的过程中。它作为均相催化剂用于生产聚碳酸酯和环状碳酸酯,研究重点是这些过程的机理途径 (Lu 和 Darensbourg,2012 年)。此外,已经开发出含有胺-双(苯并三唑酚盐)配体的三金属钴、锌和镍配合物,它们使用碳酸钴水合物将二氧化碳与环氧化物偶联 (Li 等人,2017 年).

电催化

碳酸钴氢氧化物水合物 (CCHH) 用作水氧化的电催化剂。一个显着的例子是将 CCHH 纳米片锚定在多壁碳纳米管上,在析氧反应 (OER) 中显示出高效率 (Zhang 等人,2015 年)。另一个应用涉及原子铁掺杂的 CCHH 纳米线,通过电化学转化增强了 OER 催化 (Zhang 等人,2020 年).

能量储存和转化

碳酸钴(II)水合物在能量储存和转化技术中发挥着重要作用。它在合成多孔 Co3O4 纳米棒中的应用已为锂离子电池电极显示出有希望的结果 (Hui Zhang 等人,2008 年)。此外,多孔碳上的碳酸钴铁氢氧化物水合物可用作锌空气电池中的双功能氧电极,表现出活性和稳定性 (Yanqi Jin 等人,2018 年).

材料合成

该化合物已用于合成各种材料。例如,合成了分级碳酸氢氧化钴水合物微球用于水氧化,突出了其在开发基于钴的氢氧化物复合电极方面的潜力 (Ye Zhang 等人,2014 年)。此外,其在生产介孔 Co3O4 和由菊花状结构转化的 CoO@C 中的应用显示了其在材料合成中的多功能性 (S. Xiong 等人,2012 年).

安全和危害

Cobalt(II) carbonate hydrate is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility . It is very toxic to aquatic life with long-lasting effects .

未来方向

Cobalt-based binder-free electrode materials, such as Co(CO3)0.5(OH)·0.11H2O nanowires (Co@Urea) and Co(OH)F microcrystals (Co@NH4F), were synthesized on a nickel foam substrate by a traditional hydrothermal method using urea and ammonium fluoride (NH4F) as the complexing reagents . The Co@Urea electrode exhibited a large specific capacity (693.0 C g−1 at 1 A g−1), better rate performance (50.8% after 20 A g−1), and exceptional cyclic durability (84.0% capacity retention after 10000 cycles) compared to Co@NH4F electrode in a three-electrode configuration . A hybrid supercapacitor device was fabricated with Co@Urea as the cathode and activated carbon as the anode, exhibiting high specific energy and specific power of 53.8 Wh kg−1 and 799.9 W kg−1, respectively . This study proposes developing binder-free cobalt-based compounds for electrochemical energy storage applications .

属性

IUPAC Name |

cobalt(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAIPADPFFTYLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929810 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) carbonate hydrate | |

CAS RN |

137506-60-6 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。